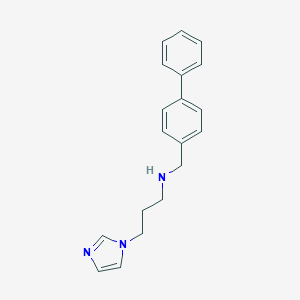![molecular formula C17H21N3O2S B276111 ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276111.png)
ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in the disease process. For example, in cancer, it inhibits the activity of certain kinases involved in cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been found to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate in lab experiments include its potential therapeutic benefits, its favorable safety profile, and its availability. However, the limitations include the complexity of its synthesis, the need for further studies to understand its mechanism of action, and the need for more preclinical and clinical studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for research on ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate. These include:
1. Further studies to understand its mechanism of action and identify its molecular targets.
2. Preclinical and clinical studies to determine its efficacy and safety in humans.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential use in combination therapies.
5. Exploration of its potential use in other diseases such as autoimmune disorders and infectious diseases.
6. Development of analogs with improved pharmacological properties.
In conclusion, ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.
Méthodes De Synthèse
The synthesis of ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate involves several steps. The starting material is 2-aminothiophene, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and catalysts, and the yield and purity of the final product depend on the reaction conditions.
Applications De Recherche Scientifique
Ethyl 4-(cyclopentylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H21N3O2S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
ethyl 12-(cyclopentylamino)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene-3-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-2-22-17(21)11-7-8-12-13(11)14-15(18-9-19-16(14)23-12)20-10-5-3-4-6-10/h9-11H,2-8H2,1H3,(H,18,19,20) |
Clé InChI |
PCMDRWVEFHSJFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCC2=C1C3=C(N=CN=C3S2)NC4CCCC4 |
SMILES canonique |
CCOC(=O)C1CCC2=C1C3=C(N=CN=C3S2)NC4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(dimethylamino)benzyl]-N-(3-isopropoxypropyl)amine](/img/structure/B276031.png)

![2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}butan-1-ol](/img/structure/B276051.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine](/img/structure/B276053.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)




![Ethyl 5-ethyl-2-[(3-piperidin-1-ylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B276072.png)
![Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B276073.png)

![N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine](/img/structure/B276078.png)